molecular formula C12H17N B2365470 2-Propyl-1,2,3,4-tetrahydroquinoline CAS No. 76916-51-3

2-Propyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2365470
CAS RN: 76916-51-3
M. Wt: 175.275
InChI Key: RTQBHSJQNWVSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 175.27 . It is commonly used in laboratory settings .


Synthesis Analysis

A two-step procedure has been developed for the synthesis of 1,2,3,4-tetrahydroquinolines . The process involves an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by an intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroquinoline has been determined using high-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroquinolines have been studied extensively . For instance, a reduction-Michael addition sequence has been reported .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroquinoline is a member of the class of quinolines that is the 1,2,3,4-tetrahydro derivative of quinoline . It has a molecular weight of 133.19 g/mol .

Scientific Research Applications

Pesticidal Activity

  • Synthesis and Pesticidal Activity : Derivatives of 1,2,3,4-tetrahydroquinoline, including those with a propyl group, were synthesized and tested for their bactericidal, fungicidal, and herbicidal activities. Certain derivatives displayed potent fungicidal properties (Kuznetsov, Andreeva, & Prostakov, 1995).

Chemical Synthesis and Applications

  • Hydrodenitrogenation Research : A study on the hydrodenitrogenation of quinoline over Mo2N showed that quinoline transforms into 1,2,3,4-tetrahydroquinoline, which then produces 2-propylaniline (Lee, Abe, Reimer, & Bell, 1993).
  • Dye Synthesis : N-alkyl-1,2,3,4-tetrahydroquinoline derivatives were synthesized for azo disperse dyes. These dyes exhibited moderate light-fastness and improved sublimation fastness with increased alkyl group size (Hallas & Zhai, 1996).
  • Organometallic Chemistry : N-(trialkoxysilylalkyl) derivatives of 1,2,3,4-tetrahydroquinoline were synthesized, displaying interesting physico-chemical and biological properties. These derivatives suggest potential in various applications (Zablotskaya, Segal, Belyakov, & Lukevics, 2006).
  • Lewis Acid Catalysis : Research on Lewis acid catalyzed reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates led to the selective preparation of 1,2,3,4-tetrahydroquinoline derivatives (Lu & Shi, 2007).

Pharmaceutical Applications

  • Medicinal Chemistry : 1,2,3,4-tetrahydroquinoline derivatives are significant in medicinal chemistry due to their varied pharmacological activities, such as anti-cancer, anti-diabetic, and anti-inflammatory properties. They are found in many biologically active compounds and therapeutic agents (Sabale, Patel, & Kaur, 2013).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, respiratory irritation, and may be carcinogenic . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

The future directions of research on 1,2,3,4-tetrahydroquinolines are vast and could include the development of new synthetic approaches towards this class of compounds .

properties

IUPAC Name

2-propyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h3-4,6-7,11,13H,2,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQBHSJQNWVSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyl-1,2,3,4-tetrahydroquinoline

Citations

For This Compound
32
Citations
M Ori, N Toda, K Takami, K Tago, H Kogen - Tetrahedron, 2005 - Elsevier
An efficient methodology for the synthesis of 2,2,3-trisubstituted tetrahydroquinolines has been developed, which involves the triphenylphosphine–CCl 4 -mediated stereospecific …
Number of citations: 55 www.sciencedirect.com
YA Zhuravleva, AV Zimichev, MN Zemtsova… - Russian Journal of …, 2009 - Springer
Reduction of some substituted quinoline-4-carboxylic acids was studied. The reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in aqueous alkali was stereoselective, …
Number of citations: 12 link.springer.com
C Xu, Y Feng, F Li, J Han, YM He, QH Fan - Organometallics, 2019 - ACS Publications
An efficient sequential intramolecular hydroamination/asymmetric hydrogenation reaction under catalysis of a single chiral ruthenium complex or a binary system consisting of achiral …
Number of citations: 25 pubs.acs.org
S Shahane, F Louafi, J Moreau, JP Hurvois, JL Renaud… - 2008 - Wiley Online Library
A new synthetic approach directed towards the synthesis of naturally occurring 2‐alkyl‐tetrahydroquinolines is described. The C–C bonds in the α position relative to the nitrogen atom …
F Avemaria, S Vanderheiden, S Bräse - Tetrahedron, 2003 - Elsevier
The recently discovered intramolecular aza-xylylene Diels–Alder reaction, based on a 1,4-dehydrohalogenation reaction, was extended in terms of substrates and leaving groups …
Number of citations: 71 www.sciencedirect.com
JJ Brunet, NC Chu, O Diallo - Organometallics, 2005 - ACS Publications
The reaction of aniline with 1-hexene catalyzed by PtBr 2 (0.3%) in the presence of n-Bu 4 PBr (65 equiv/Pt) at 150 C affords the expected hydroamination products with a 95% …
Number of citations: 121 pubs.acs.org
J Wu - 2013 - core.ac.uk
Reduction of N-heteroaromatic compounds is a challenging and important reaction. Transfer hydrogenation using organic molecules as hydrogen donors is a safe and operationally …
Number of citations: 4 core.ac.uk
MR Pitts, JR Harrison, CJ Moody - Journal of the Chemical Society …, 2001 - pubs.rsc.org
The low first ionisation potential (5.8 eV) of indium coupled with its stability towards air and water, suggest that this metallic element should be a useful reducing agent for organic …
Number of citations: 220 pubs.rsc.org
JC Anderson, CH Chang, MK Corpinot, M Nunn… - Tetrahedron, 2019 - Elsevier
Conditions were found for the [1,5]-hydride shift nitro-Mannich reaction that led to the synthesis of 2,3-disubstituted tetrahydroquinolines. Two simple cyclic amine substrates gave …
Number of citations: 5 www.sciencedirect.com
M Yan, M Yan - Development of New Catalytic Performance of …, 2014 - Springer
We report for the first time the highly efficient and regioselective hydrogenation of quinoline derivatives to 1,2,3,4-tetrahydroquinolines using unsupported nanoporous gold as the …
Number of citations: 112 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.